1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid
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Overview
Description
1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is characterized by the presence of a piperidine ring, a benzyloxycarbonyl group, and a carboxylic acid functional group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid typically involves multiple steps, including the protection of the piperidine nitrogen, alkylation, and deprotection. One common method involves the following steps:
Protection of the piperidine nitrogen: The piperidine nitrogen is protected using a benzyloxycarbonyl (Cbz) group.
Alkylation: The protected piperidine is then alkylated with a suitable alkylating agent.
Deprotection: The Cbz group is removed under acidic conditions to yield the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzyloxycarbonyl group can also influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(piperidine-4-carbonyl)piperidine-4-carboxylic acid hydrochloride: This compound has a similar piperidine structure but lacks the benzyloxycarbonyl group, which may result in different chemical and biological properties.
N-Benzylpiperidine-4-carboxaldehyde: This compound contains a piperidine ring and a benzyl group but differs in its functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H28N2O4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H28N2O4/c23-19(24)18-8-10-21(11-9-18)14-16-6-12-22(13-7-16)20(25)26-15-17-4-2-1-3-5-17/h1-5,16,18H,6-15H2,(H,23,24) |
InChI Key |
OIYGYLHFSYKCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN2CCC(CC2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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